molecular formula C13H10F3N3O3 B5570055 2-(2-pyrimidinyloxy)-N-[4-(trifluoromethoxy)phenyl]acetamide

2-(2-pyrimidinyloxy)-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No. B5570055
M. Wt: 313.23 g/mol
InChI Key: SVDAPKDLRCZRAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The exploration of pyrimidine derivatives, including compounds similar to "2-(2-pyrimidinyloxy)-N-[4-(trifluoromethoxy)phenyl]acetamide," is driven by their wide-ranging applications in pharmaceuticals, agriculture, and materials science. These compounds often exhibit significant biological activity and are subjects of synthesis and structural elucidation to understand their potential applications better.

Synthesis Analysis

Synthesis of pyrimidine derivatives involves multi-step chemical reactions, starting from basic building blocks like methyl 3-methoxy-5-methylbenzoate or 4-fluoro-aniline, leading to various substituted pyrimidines through processes like cyclization, halogenation, and functional group transformations. For instance, Al-Sanea et al. (2020) describe a five-step synthesis process for creating certain pyrimidine derivatives with potential anticancer activity (Al-Sanea et al., 2020).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including their crystallographic characteristics, can be determined through techniques such as X-ray diffraction. Subasri et al. (2016) discuss the crystal structures of similar acetamide compounds, revealing insights into their conformational characteristics and hydrogen bonding patterns (Subasri et al., 2016).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions that alter their structure and functionality, including electrophilic substitution, nucleophilic addition, and cycloaddition reactions. These reactions are essential for modifying the compounds to enhance their biological activity or tailor them for specific applications.

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical application. The synthesis and characterization processes often aim to optimize these properties to ensure the compounds' effectiveness and stability in their intended applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the utility of pyrimidine derivatives in various fields. Studies often focus on understanding these properties through experimental and computational methods to predict and enhance the compounds' performance in real-world applications.

Scientific Research Applications

Pyrimidine Derivatives in Medicinal Chemistry

Pyrrolobenzimidazoles in Cancer Treatment : Research on pyrrolobenzimidazole derivatives, closely related to pyrimidine, has shown significant promise in the treatment of cancer. These compounds, including 6-aziridinylquinone derivatives (PBIs) and 6-acetamidoquinone derivatives (APBIs), have been explored for their cytotoxicity and antitumor activity. The unique mechanism of action through DNA alkylation and cleavage, as well as DNA intercalation and topoisomerase II inhibition, positions pyrimidine-related compounds as potential novel antitumor agents with advantages over existing therapies (E. B. Skibo, 1998).

Hybrid Catalysts in Synthesis of Pyranopyrimidines : The synthesis of 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones), which are important for pharmaceutical applications, has been enhanced through the use of hybrid catalysts. These catalysts facilitate one-pot multicomponent reactions, allowing for the efficient production of pyrimidine scaffolds. This advancement is crucial for developing lead molecules in drug discovery, demonstrating the versatility of pyrimidine derivatives in medicinal chemistry (Mehul P. Parmar, Ruturajsinh M. Vala, & H. Patel, 2023).

properties

IUPAC Name

2-pyrimidin-2-yloxy-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O3/c14-13(15,16)22-10-4-2-9(3-5-10)19-11(20)8-21-12-17-6-1-7-18-12/h1-7H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDAPKDLRCZRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(pyrimidin-2-yloxy)-N-(4-(trifluoromethoxy)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.